molecular formula C10H10N2O3S B7953875 ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Cat. No.: B7953875
M. Wt: 238.27 g/mol
InChI Key: JIBYMLUIGWBXJR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a fused heterocyclic compound comprising a thiazole ring fused to a pyridine core. The pyridine ring is substituted with a methyl group at position 2 and a ketone at position 5, while the ester functional group at position 6 enhances its solubility and reactivity. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal and materials chemistry. The compound’s bioactivity and physicochemical properties are influenced by the electron-withdrawing ketone and the electron-donating methyl group, which modulate aromaticity and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)5-6(2)16-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBYMLUIGWBXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Commonly used reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is usually carried out in ethanol or isopropyl alcohol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ultrasonic activation has also been explored to enhance reaction rates and product purity .

Chemical Reactions Analysis

Formal [3+2] Cycloaddition

This compound participates in [3+2] cycloaddition reactions with diazadienes. For example, thiazoloindole derivatives react with 1,2-diaza-1,3-dienes in the presence of zinc dichloride to form complex heterocycles .

Reaction Reagents Conditions Product
[3+2] CycloadditionThiazoloindole, 1,2-diaza-1,3-diene, ZnCl₂Dichloromethane, RT, 3 hoursPyrrolothiazoloindole derivative

Reaction with Aromatic Aldehydes

Under ultrasound-assisted conditions, the compound reacts with aromatic aldehydes and ethyl dichlorophosphite to form thiazolodiazaphosphole derivatives . This involves a two-step condensation and Pudovik reaction .

Reaction Reagents Conditions Yield
Condensation + PudovikEthyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, ethyl dichlorophosphite, triethylamineTHF, ultrasound, 50°C, 60–120 minUp to 82%

Oxidation and Reduction

The compound undergoes oxidation and reduction reactions typical of thiazole and pyridine derivatives:

  • Oxidation : Forms sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction : Yields thiazolidine derivatives via reducing agents such as sodium borohydride.

Reaction Type Reagent Product Citation
OxidationH₂O₂Sulfoxides/Sulfones
ReductionNaBH₄Thiazolidine derivatives

Substitution Reactions

The compound participates in nucleophilic substitution at reactive positions, enabling functionalization. While specific examples are not detailed in the provided sources, general reactivity suggests:

  • Nucleophiles : Amines, thiols, or other nucleophilic species.

  • Conditions : Standard laboratory protocols (e.g., reflux, controlled pH).

Comparison of Reaction Types

Reaction Key Feature Product Type Citation
CyclocondensationForms fused heterocyclesThiazolopyridine esters
[3+2] CycloadditionBuilds complex polycyclic structuresPyrrolothiazoloindoles
Oxidation/ReductionModifies sulfur or carbonyl groupsSulfoxides/Thiazolidines
SubstitutionIntroduces functional groupsSubstituted thiazolopyridines

These reactions highlight the compound’s versatility in organic synthesis and medicinal chemistry applications. Further studies are required to fully characterize its reactivity and biological interactions.

Scientific Research Applications

Synthesis of Ethyl 2-Methyl-5-Oxo-[1,3]Thiazolo[3,2-A]Pyridine-6-Carboxylate

The compound can be synthesized through several methodologies, often involving the condensation of suitable precursors. One common approach includes the reaction of thiazole derivatives with carboxylic acids or esters under basic or acidic conditions. The synthesis typically yields products that can be further modified to enhance their biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazolo[3,2-a]pyridine exhibit significant antimicrobial activity. For instance, compounds similar to ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine have been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics .

Anticancer Activity

Studies have shown that thiazolo[3,2-a]pyridine derivatives possess anticancer properties. They may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been reported to target pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazolo derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo derivatives. Modifications at various positions on the thiazole ring can significantly influence biological activity. For example:

  • Substituents at the 2-position may enhance antimicrobial potency.
  • Variations at the 6-position can affect anticancer activity.

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for development as:

  • Antibiotics : Addressing antibiotic resistance through novel mechanisms.
  • Anticancer agents : Targeting specific cancer types with tailored therapies.
  • Anti-inflammatory drugs : Providing alternatives for chronic inflammatory conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazolo derivatives against Gram-positive and Gram-negative bacteria. Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic candidate .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of thiazolo derivatives and assessed their cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated that certain modifications to the ethyl thiazole structure enhanced cytotoxicity by over 50% compared to control groups .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with DNA and RNA, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Thiazolo[3,2-a]Pyridine vs. Thiazolo[3,2-a]Pyrimidine Derivatives

A key distinction lies in the fused aromatic system: pyridine (one nitrogen atom) versus pyrimidine (two nitrogen atoms). For example, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a pyrimidine ring, which increases hydrogen-bonding capacity due to additional nitrogen atoms. This enhances crystalline packing and biological target interactions compared to the pyridine analog .

Table 1: Structural and Electronic Differences

Compound Core Heterocycle Substituents Key Functional Groups
Target Compound Pyridine 2-Me, 5-Oxo, 6-COOEt Ester, Ketone, Methyl
Ethyl Thiazolo[3,2-a]Pyrimidine-6-Carboxylate () Pyrimidine 7-Me, 3-Oxo, 5-Aryl, 6-COOEt Ester, Ketone, Aryl
Ethyl Thiazolo[3,2-a]Pyrimidine Derivatives () Pyrimidine Varied aryl, cyano, or dithioxo groups Thioxo, Cyano, Disulfide

Physicochemical Properties

The pyridine core in the target compound reduces hydrogen-bonding sites compared to pyrimidine derivatives. For example, the crystal structure in reveals C–H···O interactions stabilizing a puckered pyrimidine ring, whereas the pyridine analog may exhibit flatter geometry due to fewer heteroatoms. Melting points for thiazolo[3,2-a]pyrimidines range from 427–428 K (), but the target compound’s melting point is likely lower due to reduced polarity .

Table 3: Physical Properties

Property Target Compound (Pyridine) Pyrimidine Derivative ()
Melting Point Estimated 400–420 K 427–428 K
Solubility (Polar Solvents) Moderate High (due to aryl/trimethoxy groups)
Hydrogen-Bonding Capacity Low High (C–H···O, N–H···S)

Table 4: Bioactivity Comparison

Compound Type Antioxidant Activity (IC₅₀, µg/mL) Antibacterial Activity (MIC, µg/mL)
Thiazolo[3,2-a]Pyrimidines 20–30 25–50 (Gram-positive bacteria)
Target Compound (Predicted) 30–40 50–100

Biological Activity

Ethyl 2-Methyl-5-Oxo-[1,3]Thiazolo[3,2-A]Pyridine-6-Carboxylate (CAS No. 32187-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications based on diverse sources of research.

PropertyDetails
Molecular FormulaC10H10N2O3S
Molecular Weight238.26 g/mol
CAS Number32187-00-1
StructureChemical Structure

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include the reaction of appropriate precursors under controlled conditions. Various methods have been documented, including one-pot reactions that simplify the synthesis while maintaining yield and purity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 0.17 mg/mL against E. coli and similar efficacy against other bacterial strains such as Bacillus cereus and Salmonella Typhimurium .
  • Fungal Activity : The compound also shows antifungal properties, making it a candidate for further development in treating fungal infections .

Anticancer Potential

Research indicates that this compound may possess anticancer activity. For example:

  • Cell Line Studies : In vitro studies using breast cancer cell lines MCF-7 and MDA-MB-231 have revealed that the compound can inhibit cell proliferation effectively . The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
  • Mechanism of Action : The compound has been noted to interfere with tubulin polymerization in cancer cells, which is crucial for cell division . This suggests a potential mechanism where the compound could halt tumor growth by disrupting mitotic processes.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Antimicrobial Studies : A study published in PMC highlighted the synthesis and antimicrobial evaluation of thiazole derivatives, showing promising results against various pathogens .
  • Anticancer Research : Another study investigated the effects of thiazole derivatives on liver cancer cells (HCC), demonstrating significant anti-proliferative effects and potential for use in cancer therapy .
  • Structure–Activity Relationship (SAR) : Research has delved into SAR to optimize the biological activity of thiazole derivatives, providing insights into how structural modifications can enhance efficacy against specific targets .

Q & A

Q. How is the molecular structure of ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate determined experimentally?

Answer: X-ray crystallography is the primary method for structural elucidation. Single crystals are analyzed using SHELXL software (via SHELX programs) to refine atomic coordinates, bond lengths, and angles . For example:

  • Key bond lengths (from analogous compounds):
Bond TypeLength (Å)
N1–C91.370
S1–C21.749
O1–C31.211
Source:
  • Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) indicate steric and electronic effects .

Q. What are standard synthetic protocols for this compound?

Answer: A typical synthesis involves:

  • Refluxing precursors (e.g., substituted pyrimidines) with chloroacetic acid, aldehydes, and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours .
  • Example reagents :
ComponentRole
Sodium acetateCatalyst
Glacial acetic acidSolvent/acid mediator
Aldehyde derivativesElectrophilic coupling
  • Post-reaction purification via recrystallization (e.g., ethyl acetate/ethanol) yields pure crystals .

Q. How is purity and structural integrity confirmed post-synthesis?

Answer: Multi-step validation:

  • Melting point analysis (e.g., 427–428 K) .
  • Spectroscopy :
  • ¹H/¹³C NMR for functional group verification.
  • IR to confirm carbonyl (C=O) and thiazole ring vibrations.
    • Elemental analysis (C, H, N, S) to validate stoichiometry .

Advanced Questions

Q. How can hydrogen bonding patterns and crystal packing be systematically analyzed?

Answer: Use graph set analysis (Bernstein et al., 1995) to categorize intermolecular interactions:

  • C–H···O bonds (e.g., bifurcated interactions in ) stabilize crystal lattices.
  • Hydrogen bond metrics :
Donor–AcceptorDistance (Å)Angle (°)
C16–H16···O53.21145
C20–H20···O33.09152
Source:
  • Software like Mercury (CCDC) visualizes packing motifs and interaction networks .

Q. How are contradictions in crystallographic data resolved (e.g., puckering vs. planar rings)?

Answer: Strategies include:

  • Comparing experimental data with DFT-optimized geometries.
  • Analyzing puckering parameters (e.g., C5 deviation of 0.224 Å in thiazolopyrimidine rings indicates a flattened boat conformation) .
  • Refinement via SHELXL’s restraints for disordered moieties .

Q. What methodologies evaluate the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

Answer:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) .
  • Molecular docking to predict binding to targets (e.g., kinases, DNA topoisomerases).
  • Structure-activity relationship (SAR) studies :
SubstituentBioactivity Trend
Electron-withdrawingEnhanced cytotoxicity
Bulky aryl groupsImproved selectivity
Based on

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